[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[(5Z)-4-OXO-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrazole ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-OXO-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps, including the formation of the thiazolidine ring and the pyrazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-OXO-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(5Z)-4-OXO-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-OXO-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID
- {(5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}ACETIC ACID
Uniqueness
2-[(5Z)-4-OXO-5-({1-PHENYL-3-[4-(PROPAN-2-YLOXY)PHENYL]-1H-PYRAZOL-4-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its specific structural features, such as the presence of both thiazolidine and pyrazole rings, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21N3O4S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C24H21N3O4S2/c1-15(2)31-19-10-8-16(9-11-19)22-17(13-27(25-22)18-6-4-3-5-7-18)12-20-23(30)26(14-21(28)29)24(32)33-20/h3-13,15H,14H2,1-2H3,(H,28,29)/b20-12- |
InChI Key |
GDVIPNQQURZDML-NDENLUEZSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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